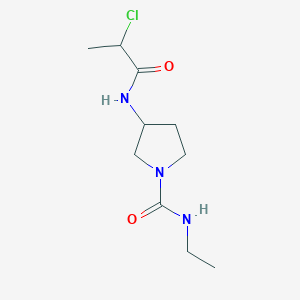
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (IUPAC Name: 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole) is a heterocyclic compound with a wide range of applications in various scientific fields, ranging from drug synthesis to materials science. It is a colorless solid that is insoluble in water, but soluble in common organic solvents. The compound has been studied extensively in recent years due to its potential for use in drug synthesis, materials science, and other applications.
Applications De Recherche Scientifique
Molecular Structure and Interaction Studies
- Docking Studies and Crystal Structure Analysis : Tetrazole derivatives, including compounds similar to 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole, have been studied for their crystal structure. Such studies provide insights into the molecular conformation and interactions of these compounds, which are crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Al-Hourani et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition in Metal Surfaces : Certain triazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. Their molecular structure, particularly the presence of functional groups, plays a critical role in their effectiveness in preventing corrosion, which is valuable for applications in industrial maintenance and metal preservation (Lagrenée et al., 2002).
Biological Activities
- Antifungal and Antimicrobial Properties : Compounds structurally related to this compound have shown potential in antimicrobial and antifungal applications. Their biological activity is a subject of interest for the development of new pharmaceutical agents (Bianchi et al., 1991).
Interaction with Biological Macromolecules
- Molecular Interactions with Biomolecules : Studies on the interaction of triazole derivatives with biological macromolecules such as proteins and DNA provide insights into their potential biomedical applications, including drug design and development. Understanding these interactions is crucial for assessing the therapeutic potential of these compounds (Liu et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as isoxazolines, have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabacls) and l-glutamate-gated chloride channels (glucls) .
Mode of Action
Based on the structural similarity to isoxazolines, it can be hypothesized that this compound might interact with its targets (gabacls and glucls) and inhibit their function . This inhibition could lead to changes in the cellular processes controlled by these targets.
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c1-6(2)16-10(13-14-15-16)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPCAHAXLWUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)
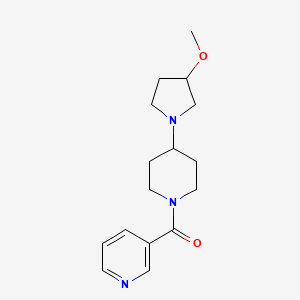
![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
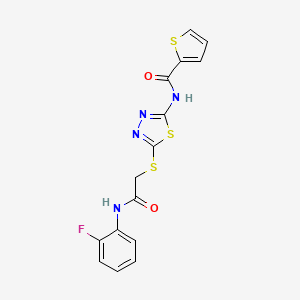

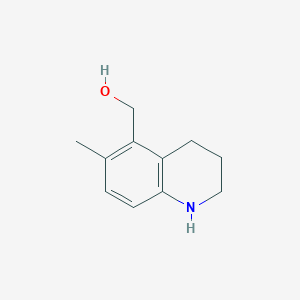
![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)
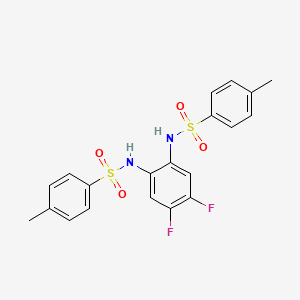
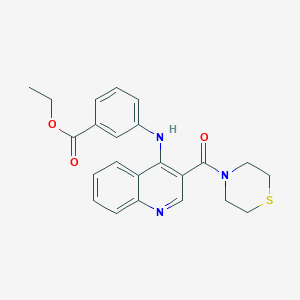
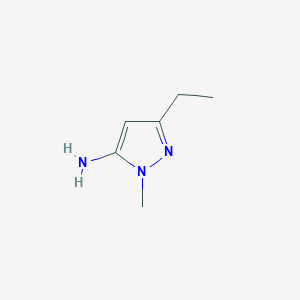
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)
